molecular formula C13H18N2O B1649353 Bufotenidine CAS No. 487-91-2

Bufotenidine

Cat. No. B1649353
CAS RN: 487-91-2
M. Wt: 218.29 g/mol
InChI Key: HIYGARYIJIZXGW-UHFFFAOYSA-N
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Description

Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ), is a toxin related to bufotenin, serotonin, and other tryptamines which is found in the venom of a variety of toads . It is a weak hallucinogenic agent active by intravenous injection .


Synthesis Analysis

The chemical synthesis of bufotenin, a compound related to bufotenidine, was reported in 1935 . The use of hallucinogenic compounds like bufotenin was classically described by the German pharmacologist Louis Lewin .


Molecular Structure Analysis

Bufotenidine has a molecular formula of C13H18N2O . Its average mass is 218.295 Da and its monoisotopic mass is 218.141907 Da . A detailed molecular conformational analysis of bufotenine, a compound related to bufotenidine, has been conducted using surface-enhanced Raman scattering (SERS) and density functional theory (DFT) .


Physical And Chemical Properties Analysis

Bufotenidine has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .

Scientific Research Applications

  • Bufotenidine in Toad Venom and its Biological Effects :

    • A study by (Dai et al., 2016) identified bufotenidine in toad venom, noting its lack of cytotoxic activities against certain cell lines.
    • Research by (Kryukova et al., 2017) showed that bufotenidine interacts efficiently with α7 nicotinic acetylcholine receptors, which could be relevant for neurological studies.
  • Pharmacological Studies on Bufotenidine :

    • A study by (Winocur et al., 2004) explored bufotenidine's potential in reducing animal responsiveness to stimulus events and its relationship with serotonin metabolism.
    • Research by (Dong et al., 2022) found that bufotenidine, isolated from Bufo viridis toad venom, showed no cytotoxicity towards various human cancer cell lines.
  • Bufotenidine's Role in Traditional Medicine :

    • The paper by (Wei et al., 2019) discusses the use of bufotenidine in traditional Chinese medicine, emphasizing its importance in various therapeutic applications.
  • Investigating Bufotenidine's Antiviral Properties :

    • A study by (Barboza et al., 2021) investigated bufotenidine's antiviral activity, particularly against rabies virus, suggesting potential in antiviral therapy.
  • Bufotenidine's Interaction with Neural Systems :

    • Research by (Eusebi et al., 1976) showed the effects of bufotenidine on the firing pattern of neurons, indicating its potential significance in neuropharmacology.

Safety And Hazards

Bufotenidine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGARYIJIZXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197595
Record name Bufotenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufotenidine

CAS RN

487-91-2
Record name Bufotenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufotenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufotenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFOTENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3C2F8ZLY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
SK Bhattacharya, AK Sanyal - Naturwissenschaften, 1972 - Springer
… bufotenidine along with other indole-3-alkylamines from the rhizomes of Arundo do~4ax L. (Oraminae), and preliminary investigations showed bufotenidine … activity of bufotenidine. The …
Number of citations: 8 link.springer.com
DNK Pham, AR Chadeayne, JA Golen… - Acta Crystallographica …, 2021 - scripts.iucr.org
… -2-Me-DMT) fumarate (systematic name: bis{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]dimethylazanium} (2E)-but-2-enedioate), 2C 14 H 21 N 2 O + ·C 4 H 2 O 4 2− , the bufotenidine …
Number of citations: 5 scripts.iucr.org
V Deulofeu, B Berinzaghi - Journal of the American Chemical …, 1946 - ACS Publications
Results.—The experiments indicate that urease does not catalyze the hydrolysis of guanyl-urea sulfate. A solution of urease which has first been treated with guanylurea sulfate gives …
Number of citations: 8 pubs.acs.org
LF De Oliveira, AD Bretas - European Journal of Pharmacology, 1973 - Elsevier
… However, bufotenidine, a neural tryptaminic receptor … Intra-arterial administration of bufotenidine induced initially a … evident in the first min after bufotenidine injection; complete …
Number of citations: 6 www.sciencedirect.com
BE Bauer - psychedelicreview.com
… Also, notice that bufotenidine has a charged trimethylammonium group like aeruginascin. … Bufotenidine is not the dephosphorylation product of aeruginascin. Bufotenidine has the 5 …
Number of citations: 0 psychedelicreview.com
F Eusebi, A Brancati, M Roseghini - Comparative Biochemistry and …, 1976 - Elsevier
… -tryptamine, bufotenine and bufotenidine in three suboesophageal ganglia of the land snail Heobania vermiculata (Helicidae). 2. Bufotenine and bufotenidine, as well as acetylcholine …
Number of citations: 7 www.sciencedirect.com
S Ghosal, SK Dutta, AK Sanyal… - Journal of Medicinal …, 1969 - ACS Publications
… of bufotenidine and dehvdrobufotenine in a plant species. A defatted ethanolic extract of the … Bufotenidine showed three main pharmacological actions, viz., antiacetylcholine effect …
Number of citations: 31 pubs.acs.org
M Roseghini, R Endean, A Temperilli - Zeitschrift für Naturforschung …, 1976 - degruyter.com
… = 0.25 bufotenidine. After treatment with glacial acetic acid in a boiling water bath for 60 min … The synthetic O-sulphate of bufotenidine was indistinguishable from the natural compound. …
Number of citations: 16 www.degruyter.com
Q Li, H DU, HS Wen, T Xu, YJ Wang… - Zhongguo Zhong yao …, 2019 - europepmc.org
… Two compounds were isolated and identified as bufotenidine and … The results suggested that jatrorrhizine and bufotenidine are the … 01),and the content of bufotenidine in B. vernae was …
Number of citations: 8 europepmc.org
BE Bauer - psychedelicreview.com
… bufotenidine is a toxin, but it is a selective agonist of the serotonin 5-HT 3 receptor. In nature, bufotenidine … In contrast, bufotenidine is bufotenin with a trimethylammonium group instead …
Number of citations: 0 psychedelicreview.com

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